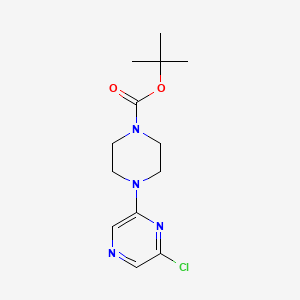

1-N-Boc-4-(6-氯吡嗪-2-基)哌嗪

描述

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine, has been reported in several studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is C13H19ClN4O2, and its molecular weight is 298.77 g/mol.Chemical Reactions Analysis

1-Boc-piperazine, a related compound, has been reported to undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base). It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .科学研究应用

HIV 蛋白酶抑制剂合成中的不对称氢化

四氢吡嗪的不对称氢化,包括 1-N-Boc-哌嗪的衍生物,对于合成像印地那韦这样的 HIV 蛋白酶抑制剂的中间体至关重要。该过程产生高对映体纯度,这对于此类药物的治疗效果至关重要 (Rossen 等人,1995)。

用于药物调节剂的合成技术改进

1-N-Boc-哌嗪等衍生物合成技术的进步导致药物调节剂的生产效率更高。例如,对亲核取代的研究改善了多药耐药调节剂的合成工艺,提高了它们的可用性和潜在治疗用途 (Barnett 等人,2004)。

抗菌和抗真菌应用

N-Boc 哌嗪衍生物已显示出中等的抗菌和抗真菌活性,扩大了这些化合物在治疗各种感染中的潜在应用。它们对多种微生物的有效性表明它们在开发新的抗菌剂中的潜力 (Kulkarni 等人,2016)。

抗菌和抗惊厥活性

包括与 1-N-Boc-哌嗪相关的结构的新型哌嗪和三唑并吡嗪衍生物的合成,已导致具有有希望的抗菌和抗惊厥活性的化合物。这些衍生物代表了治疗细菌感染和癫痫发作的新型潜在疗法 (Patil 等人,2021)。

用于各种应用的合成和表征

1-N-Boc-哌嗪各种衍生物的合成和表征对于开发用于各种应用的化合物至关重要。这些包括它们在抗惊厥药和抗菌剂中的应用,突出了这种化学结构在药物研究中的多功能性 (Aytemir 等人,2010;Acharyulu 等人,2010)。

抗结核剂的潜力

与 1-N-Boc-哌嗪相关的化合物的构思和合成已显示出对结核分枝杆菌的显着活性,表明它们作为抗结核剂的潜力。这表明此类化合物在应对结核病等全球健康挑战中的作用 (Srinivasarao 等人,2020)。

作用机制

Target of Action

It is known that piperazine derivatives are often used in the synthesis of pharmaceuticals , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

Piperazine derivatives are known to undergo various reactions, such as Buchwald-Hartwig coupling reactions with aryl halides , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the broad use of piperazine derivatives in pharmaceuticals , it is likely that this compound could influence a variety of biochemical pathways.

Result of Action

Piperazine derivatives have been used in the synthesis of various pharmaceuticals , suggesting that they may have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDKNKUNEVLULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592685 | |

| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(6-chloropyrazin-2-YL)piperazine-1-carboxylate | |

CAS RN |

426829-52-9 | |

| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)